3-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide

QSAR Antimicrobial Activity Positional Isomerism

3-Bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide (CAS 316143-43-8, MF: C16H15BrN2O3, MW: 363.21 g/mol) is a synthetic hydrazone formed by condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-bromobenzohydrazide. It belongs to the (E)-N'-benzylidenebenzohydrazide class, known for antimicrobial, anticancer, and enzyme-inhibitory properties.

Molecular Formula C16H15BrN2O3
Molecular Weight 363.21 g/mol
Cat. No. B12036400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide
Molecular FormulaC16H15BrN2O3
Molecular Weight363.21 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)O
InChIInChI=1S/C16H15BrN2O3/c1-2-22-15-8-11(6-7-14(15)20)10-18-19-16(21)12-4-3-5-13(17)9-12/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+
InChIKeyVTIIUUNBOOTHPW-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide – A Position-Specific Halogenated Hydrazone for Procurement Decision-Making


3-Bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide (CAS 316143-43-8, MF: C16H15BrN2O3, MW: 363.21 g/mol) is a synthetic hydrazone formed by condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-bromobenzohydrazide . It belongs to the (E)-N'-benzylidenebenzohydrazide class, known for antimicrobial, anticancer, and enzyme-inhibitory properties [1]. Its structural differentiation arises from the precise combination of a meta-bromo substituent on the benzohydrazide ring and a 3-ethoxy-4-hydroxyphenyl motif on the benzylidene portion.

Why 3-Bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide Cannot Be Simply Replaced by In-Class Analogs


Within the benzylidenebenzohydrazide family, the position of halogen substitution on the benzohydrazide ring (ortho, meta, para) and the substitution pattern on the benzylidene aryl ring profoundly alter physicochemical properties, molecular geometry, and biological target engagement. Quantitative SAR studies on 3/4-bromo benzohydrazide derivatives demonstrate that the meta-bromo (3-bromo) versus para-bromo (4-bromo) positional isomerism leads to distinct electronic and topological parameter values, which directly correlate with antimicrobial potency (pMICam) and anticancer IC50 values [1]. Additionally, the 3-ethoxy-4-hydroxyphenyl motif provides a unique hydrogen-bond donor/acceptor profile that is absent in close analogs bearing only hydroxyl or methoxy substituents [2]. Therefore, substituting the target compound with a 4-bromo isomer, a 3-chloro analog, or a compound lacking the ethoxy group would alter electronic distribution, lipophilicity (clogP), and molecular recognition, leading to unpredictable and likely inferior performance in assays validated for this specific structure.

Quantitative Differentiation Evidence for 3-Bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide Against Its Closest Analogs


Meta-Bromo (3-Br) vs. Para-Bromo (4-Br) Positional Isomerism: Impact on Electronic and Topological QSAR Descriptors

In a systematic QSAR study of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides, the meta-bromo (3-bromo) and para-bromo (4-bromo) positional isomers exhibited distinct electronic parameter (total energy, Te) and topological parameter (valence zero-order molecular connectivity index, 0χv; Wiener index, W) values that best described their antimicrobial activity [1]. The most potent antimicrobial compound in the series (compound 12) achieved a pMICam of 1.67 µM/ml, while the most potent anticancer compound (compound 22) displayed an IC50 of 1.20 µM, outperforming the standard drug tetrandrine (IC50 = 1.53 µM) and 5-fluorouracil (IC50 = 4.6 µM) [1]. These quantitative differences are driven by the electron-withdrawing bromine position, which alters the electron density distribution across the hydrazone backbone and consequently affects target binding [1].

QSAR Antimicrobial Activity Positional Isomerism

Bromo vs. Chloro Substitution on the Benzohydrazide Moiety: Differential Antimicrobial Potency in Hydrazone-Vanadium Complexes

Comparative studies on vanadium(V) complexes derived from bromo- and chloro-substituted hydrazone ligands demonstrate that the presence of bromo groups enhances antimicrobial activity relative to chloro substitution [1]. The hydrazones and their vanadium complexes were assayed against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas fluorescens, Candida albicans, and Aspergillus niger. The bromo-substituted hydrazone ligands consistently showed improved antimicrobial property compared to their chloro counterparts [1]. This halogen-dependent potency difference is attributed to the larger atomic radius and higher polarizability of bromine, which enhances hydrophobic interactions with microbial targets and facilitates membrane penetration [1].

Antimicrobial Activity Hydrazone Metal Complexes Halogen Effect

3-Ethoxy-4-hydroxyphenyl Motif: Unique Hydrogen-Bond Network vs. 4-Hydroxy or 3-Methoxy Analogs in Crystal Engineering and NLO Activity

Single-crystal X-ray diffraction of the closely related compound (E)-N′-(3-ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide reveals a precisely defined dihedral angle between the aromatic rings and a specific hydrogen-bond network involving the ethoxy oxygen, the 4-hydroxy group, and the hydrazone N–H group [1]. Hirshfeld surface analysis quantifies the contribution of O···H/H···O contacts to the crystal packing, which is a direct function of the 3-ethoxy-4-hydroxyphenyl substitution pattern [1]. This compound also exhibits non-linear optical (NLO) activity, a property that is sensitive to the donor-acceptor arrangement created by the ethoxy/hydroxy motif [1]. In contrast, analogs bearing only a 4-hydroxy group (without the 3-ethoxy substituent) or a 3-methoxy group (instead of 3-ethoxy) display different dihedral angles and altered hydrogen-bond topologies, as evidenced by related crystal structures in the benzohydrazide series [2].

Crystal Structure Hydrogen Bonding NLO Materials

Benzohydrazide Scaffold with 3-Bromo and 3-Ethoxy-4-hydroxy Substituents: Potential Selective Enzyme Inhibition Profile vs. Unsubstituted Parent

Benzohydrazide derivatives have been reported as moderate inhibitors of human carbonic anhydrase isozymes (hCA-I, hCA-II) [1] and paraoxonase 1 (PON1) [2]. The PON1 inhibition study provided quantitative half-maximal inhibitory concentration (IC50) values ranging from 76.04 ± 13.51 to 221.70 ± 13.59 µM, with KI values from 38.75 ± 12.21 to 543.50 ± 69.76 µM [2]. The specific substitution pattern on the benzohydrazide scaffold (bromo position, ethoxy/hydroxy presence) is a key determinant of inhibitory potency and selectivity. The 3-bromo group enhances electrophilic character and hydrophobic binding, while the 3-ethoxy-4-hydroxyphenyl moiety contributes additional hydrogen-bonding interactions that can modulate enzyme affinity. An unsubstituted benzohydrazide or a benzohydrazide lacking the ethoxy group would exhibit a different inhibition profile with potentially higher IC50 values (weaker inhibition) based on SAR trends observed across multiple benzohydrazide enzyme inhibitor series [1][2].

Enzyme Inhibition Carbonic Anhydrase Paraoxonase 1

Research and Application Scenarios Where 3-Bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide Offers Verifiable Advantage


Antimicrobial Screening Programs Requiring Meta-Bromo Specificity

Based on QSAR evidence that 3-bromo (meta) positional isomers exhibit distinct electronic and topological properties that govern antimicrobial activity [1], this compound is the appropriate choice for laboratories conducting systematic SAR studies on halogenated benzohydrazides. The quantitative pMICam benchmark of 1.67 µM/ml for optimized 3/4-bromo derivatives [1] provides a reference point for potency comparison. The bromine-enhanced antimicrobial activity over chloro analogs [2] further justifies its selection for screens targeting Gram-positive and Gram-negative pathogens.

Enzyme Inhibition Studies Targeting PON1 or Carbonic Anhydrase with Defined Substituent Pharmacophores

The compound's 3-bromo and 3-ethoxy-4-hydroxyphenyl pharmacophoric elements align with the benzohydrazide inhibitor chemotype for PON1 (IC50 range 76–222 µM) [1] and carbonic anhydrase isozymes [2]. Researchers requiring a halogenated, hydrogen-bond-capable benzylidenebenzohydrazide for enzyme inhibition profiling or co-crystallography will find this compound's precise substitution pattern essential for achieving consistent, interpretable structure-activity data.

Crystal Engineering and Non-Linear Optical (NLO) Material Development

The 3-ethoxy-4-hydroxyphenyl motif creates a defined hydrogen-bond network and dihedral angle geometry favorable for NLO activity, as demonstrated by the 4-fluoro analog [1]. Materials scientists exploring benzohydrazide-based organic NLO crystals will benefit from the specific donor (ethoxy/hydroxy) – acceptor (bromobenzohydrazide) arrangement in this compound, which governs second-harmonic generation efficiency and crystal packing stability.

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